1H-Tetrazole-1-acetic acid, 2,5-dihydro-5-thioxo-, monosodium salt

Overview

Description

1H-Tetrazole-1-acetic acid, 2,5-dihydro-5-thioxo-, monosodium salt is a versatile chemical compound used in various scientific research. Its unique properties make it ideal for applications in drug discovery, catalysis, and material science. It appears as a solid or liquid and may be liable to extremely rapid burning or a minor blast effect .

Synthesis Analysis

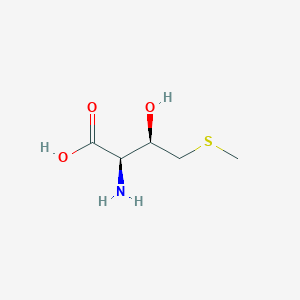

1H-Tetrazole-1-acetic Acid is a compound used in the enzymic synthesis of cefazolin, an antibiotic used for the treatment of bacterial infections . The synthesis of 1H-Tetrazole-1-acetic acid involves several steps, including the reaction of sodium azide with nitriles to give 1H-tetrazoles . This process can be accelerated using microwave heating .

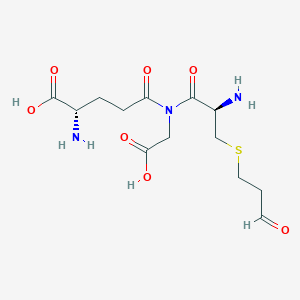

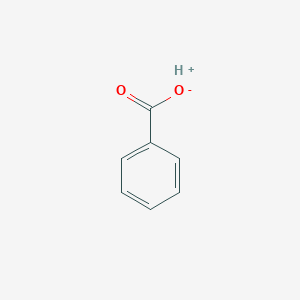

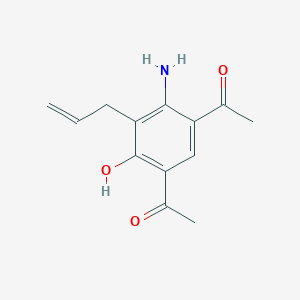

Molecular Structure Analysis

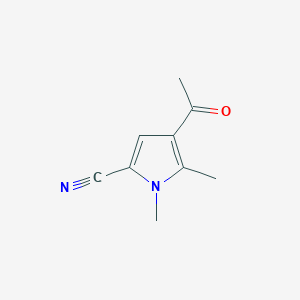

The molecular formula of 1H-Tetrazole-1-acetic acid is C3H4N4O2 . The structure of the compound includes a five-membered ring with four nitrogen atoms and one carbon atom . The compound also contains a carboxyl group (COOH) and a tetrazole group .

Chemical Reactions Analysis

1H-Tetrazole-1-acetic acid, 2,5-dihydro-5-thioxo-, monosodium salt can participate in various chemical reactions due to its unique structure. For instance, it can be used in the enzymic synthesis of cefazolin . It can also react with other compounds to form new substances.

Physical And Chemical Properties Analysis

1H-Tetrazole-1-acetic acid, 2,5-dihydro-5-thioxo-, monosodium salt is a solid or liquid compound . It has a molecular weight of 128.09 g/mol . More detailed physical and chemical properties may require further experimental analysis.

Scientific Research Applications

Pharmaceutical Synthesis

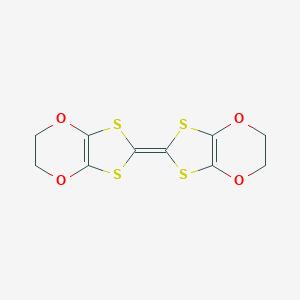

Sodium 2-(5-Mercapto-1H-tetrazol-1-yl)acetate is utilized in the synthesis of pharmaceutical compounds due to its role as a building block in the creation of tetrazole rings . Tetrazoles are known for their bioisosteric properties, mimicking the behavior of carboxylic acids in biological systems. This compound, in particular, is valuable for its electron-donating and electron-withdrawing properties, which are beneficial in stabilizing receptor-ligand interactions .

Biological Activity Modulation

The tetrazole ring is a core structure in many biologically active molecules. Sodium 2-(5-Mercapto-1H-tetrazol-1-yl)acetate can be used to synthesize derivatives with a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-inflammatory, and antihypertensive effects .

Material Chemistry

In material science, this compound’s ability to form stable tetrazole rings makes it a candidate for creating new materials with unique properties. Its high nitrogen content is particularly interesting for the development of high-energy materials and smart materials that respond to environmental stimuli .

Agricultural Chemistry

The tetrazole derivatives synthesized from Sodium 2-(5-Mercapto-1H-tetrazol-1-yl)acetate have potential applications in agriculture as growth hormones or as part of the synthesis of herbicides and pesticides. Their ability to act on biological systems can be harnessed to control plant growth and protect crops from pests .

Analytical Chemistry

Due to its defined chemical properties, this compound can be used in analytical chemistry as a standard or reagent. Its solubility in water and stability under various conditions make it suitable for use in different types of assays and chemical analyses .

Environmental Science

In environmental science, the compound’s reactivity can be utilized in the detoxification of pollutants or the synthesis of compounds that can neutralize harmful substances. Its mercapto group is particularly reactive and can be used to bind heavy metals or other contaminants .

Photography and Imaging

Tetrazole derivatives, including those derived from Sodium 2-(5-Mercapto-1H-tetrazol-1-yl)acetate, have applications in photography and imaging technologies. They can be used in the development of photoresists or as part of the chemical processes in photographic development .

Chemical Research and Development

This compound is also used in chemical R&D for the synthesis of novel organic compounds. Its reactivity and the stability of the tetrazole ring make it a versatile intermediate in the design of complex organic molecules for research purposes .

Mechanism of Action

Target of Action

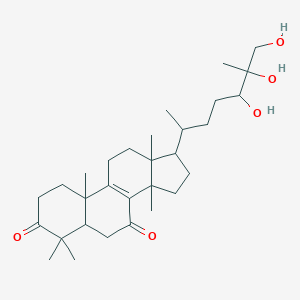

Similar compounds such as 2-(5-mercaptotetrazole-1-yl)ethanol have been used as intermediates in the preparation of beta-lactam antibiotics like flomoxef . These antibiotics typically target bacterial cell wall synthesis.

Mode of Action

If it behaves similarly to related compounds, it may interact with its targets to inhibit their function, leading to the disruption of essential processes such as cell wall synthesis in bacteria .

Biochemical Pathways

Related compounds are known to interfere with the synthesis of bacterial cell walls, which could potentially lead to cell lysis and death .

Result of Action

If it behaves similarly to related compounds, it may lead to the disruption of bacterial cell wall synthesis, resulting in cell lysis and death .

Safety and Hazards

1H-Tetrazole-1-acetic acid, 2,5-dihydro-5-thioxo-, monosodium salt may be liable to extremely rapid burning or a minor blast effect . Explosive effects are largely confined to the package, and no projection of fragments of appreciable size or range is expected . Proper safety measures should be taken when handling this compound.

properties

IUPAC Name |

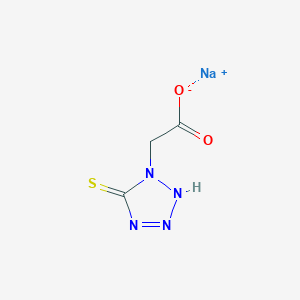

sodium;2-(5-sulfanylidene-2H-tetrazol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N4O2S.Na/c8-2(9)1-7-3(10)4-5-6-7;/h1H2,(H,8,9)(H,4,6,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQPBCGYUKKDAHP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])N1C(=S)N=NN1.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N4NaO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7073062 | |

| Record name | 1H-Tetrazole-1-acetic acid, 2,5-dihydro-5-thioxo-, monosodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 2-(5-Mercapto-1H-tetrazol-1-yl)acetate | |

CAS RN |

113221-74-2 | |

| Record name | 1H-Tetrazole-1-acetic acid, 2,5-dihydro-5-thioxo-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113221742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Tetrazole-1-acetic acid, 2,5-dihydro-5-thioxo-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Tetrazole-1-acetic acid, 2,5-dihydro-5-thioxo-, monosodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Tetrazole-1-acetic acid, 2,5-dihydro-5-thioxo-, sodium salt (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.016 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.